molecular formula C11H17IN2O2 B13337786 4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole

4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole

Cat. No.: B13337786
M. Wt: 336.17 g/mol
InChI Key: URPCABVFUNQGRC-UHFFFAOYSA-N
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Description

4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of an iodine atom, two methyl groups, and a tetrahydro-2H-pyran-2-yl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the iodine atom: This can be done via electrophilic iodination using iodine or an iodine-containing reagent.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the reaction of the pyrazole with a suitable tetrahydro-2H-pyran-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the iodine atom, potentially replacing it with a hydrogen atom.

    Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or the methyl groups.

    Reduction: The major product would be the deiodinated pyrazole.

    Substitution: Products would include pyrazoles with various substituents replacing the iodine atom.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.

    Study of reaction mechanisms: Its reactivity can provide insights into the mechanisms of various chemical reactions.

Biology

    Biological activity: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be studied for similar activities.

Medicine

    Drug development: The compound could be a candidate for drug development, particularly if it shows promising biological activity.

Industry

    Material science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the tetrahydro-2H-pyran-2-yl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1,3-dimethyl-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group.

    1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole: Lacks the iodine atom.

    4-Iodo-1,3-dimethyl-5-methyl-1H-pyrazole: Has a methyl group instead of the tetrahydro-2H-pyran-2-yl group.

Uniqueness

The unique combination of the iodine atom, two methyl groups, and the tetrahydro-2H-pyran-2-yl group in 4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17IN2O2

Molecular Weight

336.17 g/mol

IUPAC Name

4-iodo-1,3-dimethyl-5-(oxan-2-yloxymethyl)pyrazole

InChI

InChI=1S/C11H17IN2O2/c1-8-11(12)9(14(2)13-8)7-16-10-5-3-4-6-15-10/h10H,3-7H2,1-2H3

InChI Key

URPCABVFUNQGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1I)COC2CCCCO2)C

Origin of Product

United States

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